N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an indazole ring, which is often found in compounds with significant pharmacological activities.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo[1,3]dioxole and 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole.
Coupling Reaction: A Pd-catalyzed C-N cross-coupling reaction is employed to couple the benzo[1,3]dioxole moiety with the indazole ring. This reaction is typically carried out using PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures (around 130°C).
Acylation: The resulting intermediate is then acylated using ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cell cycle arrest and apoptosis.
Pharmaceutical Development: Due to its bioactive properties, the compound is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with cellular targets that regulate the cell cycle and apoptosis. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can be compared with other similar compounds, such as:
3-N-benzo[1,2,5]oxadiazole: This compound also features a benzo[1,3]dioxole moiety and has shown similar anticancer activity.
3-N-2-methylquinoline: Another compound with a similar structure that has demonstrated activity against cancer cell lines.
These compounds share structural similarities but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its trifluoromethyl and tetrahydro-indazole groups .
Properties
Molecular Formula |
C17H16F3N3O3 |
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Molecular Weight |
367.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24) |
InChI Key |
DVWBVQYADUOAMP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origin of Product |
United States |
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